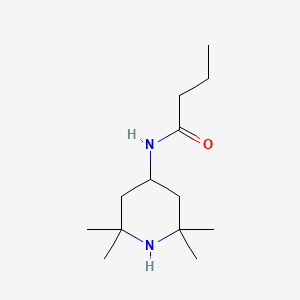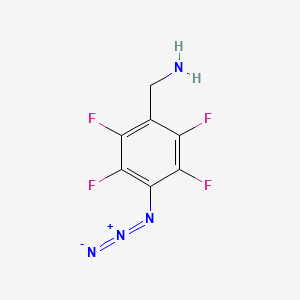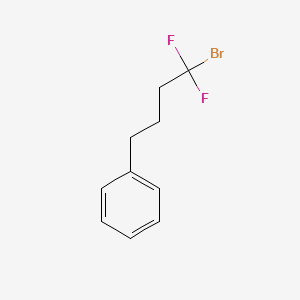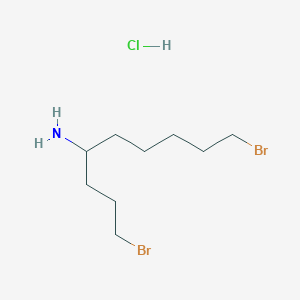
1,9-Dibromononan-4-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,9-Dibromononan-4-amine;hydrochloride: is an organic compound characterized by the presence of bromine atoms at the 1st and 9th positions of a nonane chain, with an amine group at the 4th position. The hydrochloride form indicates that the compound is in its salt form, which often enhances its solubility in water and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Dibromononan-4-amine;hydrochloride typically involves a multi-step process:
Bromination: The initial step involves the bromination of nonane to introduce bromine atoms at the 1st and 9th positions. This can be achieved using bromine (Br₂) in the presence of a radical initiator such as N-bromosuccinimide (NBS).
Amination: The next step involves the introduction of the amine group at the 4th position. This can be done through nucleophilic substitution reactions where an appropriate amine source reacts with the intermediate compound.
Formation of Hydrochloride Salt: Finally, the amine compound is treated with hydrochloric acid (HCl) to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, leading to higher yields and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,9-Dibromononan-4-amine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, altering the oxidation state of the amine group or the bromine atoms.
Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free amine.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
1,9-Dibromononan-4-amine;hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1,9-Dibromononan-4-amine;hydrochloride involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
1,9-Dibromononane: Similar in structure but lacks the amine group, making it less versatile in chemical reactions.
1,9-Dibromononan-4-ol: Contains a hydroxyl group instead of an amine, leading to different chemical properties and reactivity.
Uniqueness
1,9-Dibromononan-4-amine;hydrochloride is unique due to the presence of both bromine atoms and an amine group, providing a combination of reactivity and functionality that is valuable in various applications.
Properties
CAS No. |
137929-72-7 |
|---|---|
Molecular Formula |
C9H20Br2ClN |
Molecular Weight |
337.52 g/mol |
IUPAC Name |
1,9-dibromononan-4-amine;hydrochloride |
InChI |
InChI=1S/C9H19Br2N.ClH/c10-7-3-1-2-5-9(12)6-4-8-11;/h9H,1-8,12H2;1H |
InChI Key |
OFWBJBOIDSRDDI-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(CCCBr)N)CCBr.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


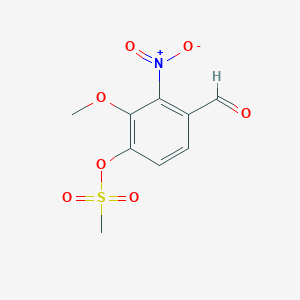
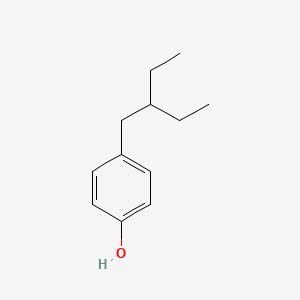
![Methyl 4'-amino-6-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B14279124.png)
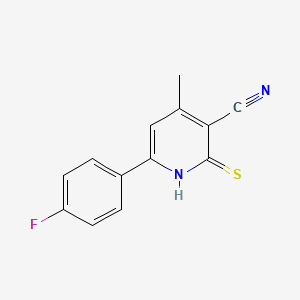
![Ethanone, 1-(4-bromophenyl)-2-[methyl(phenylmethyl)amino]-](/img/structure/B14279127.png)
![5-[(Propane-2-sulfonyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B14279130.png)

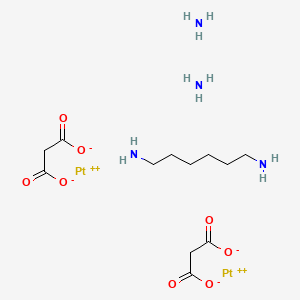
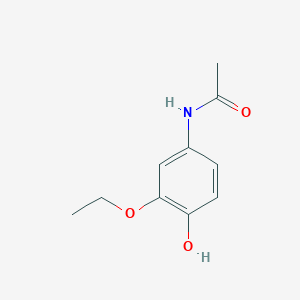
![3-{Dimethoxy[(propan-2-yl)oxy]silyl}cyclohexan-1-one](/img/structure/B14279141.png)
![6,11-Dimethyl-1H-indolo[3,2-c]quinoline-1,4(11H)-dione](/img/structure/B14279154.png)
